Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Catalog No.
S1534647
CAS No.
41481-66-7
M.F
C18H18O4S
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

CAS Number

41481-66-7

Product Name

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

MTMKZABGIQJAEX-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O

Synonyms

4,4’-Sulfonylbis[2-(2-propenyl)phenol; 3,3’-Diallyl-4,4’-dihydroxybiphenyl Sulfone; 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone; 4,4’-Sulfonylbis(2-allylphenol); Bis(3-allyl-4-hydroxyphenyl) Sulfone; Bis(4-hydroxy-3-allylphenyl) Sulfone; TG-SA

Canonical SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O

The exact mass of the compound Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-], commonly known as 3,3'-Diallyl-4,4'-dihydroxydiphenyl sulfone or TGSH, is a dual-functional specialty chemical characterized by a rigid sulfone core flanked by two ortho-allyl-substituted phenolic rings. In industrial procurement, it is primarily sourced for two distinct high-performance applications: as a premium color developer for thermal recording materials and as a reactive monomer for advanced engineering polymers [1]. The electron-withdrawing sulfone bridge imparts exceptional thermal and chemical stability, while the terminal allyl groups provide highly specific sites for post-polymerization cross-linking, halogenation, or click-chemistry functionalization without degrading the polymer backbone[2]. This unique structural combination makes TGSH a critical material for manufacturing plasticizer-resistant thermal paper, durable alkaline anion exchange membranes (AEMs), and low-dielectric resins where generic bisphenols fail to meet performance thresholds.

Substituting TGSH with generic Bisphenol S (BPS) or Diallyl Bisphenol A (DABPA) fundamentally compromises end-product performance and processability . In polymer synthesis, standard BPS lacks the reactive allyl groups, meaning that any attempt to cross-link or functionalize the resulting polyethersulfone requires aggressive conditions that inevitably degrade the polymer backbone, leading to mechanical embrittlement and poor membrane longevity [1]. Conversely, while DABPA offers the necessary allyl functionality for cross-linking, its isopropylidene bridge lacks the thermal and oxidative stability of TGSH's sulfone linkage, rendering DABPA-based polymers unsuitable for harsh alkaline fuel cell environments or high-temperature processing[2]. In thermal paper formulations, standard developers like BPS or 4,4'-bis(3-tosylureido)diphenylmethane either suffer from severe plasticizer-induced image fading or exhibit unacceptably low recording sensitivity, whereas the specific steric bulk of TGSH's allyl groups ensures both rapid color development and long-term image preservation against oils and packaging films [3].

Post-Polymerization Cross-Linking Efficiency in Membrane Manufacturing

The presence of ortho-allyl groups in TGSH enables highly controlled, low-temperature cross-linking (e.g., via UV-activated nitrene or thermal self-cross-linking) in polyethersulfone membranes, a process impossible with standard BPS [1]. When TGSH-derived polymers are cross-linked, the resulting networks exhibit dramatically improved dimensional and mechanical stability compared to their un-cross-linked baselines. Specifically, optimized cross-linking utilizing the allyl functionalities can yield up to a 59% reduction in water uptake, a nearly 59% decrease in the swell ratio, and a 31% increase in tensile strength, directly extending the operational lifespan of the membranes under electrochemical loads [1].

Evidence DimensionMembrane Dimensional Stability (Swell Ratio and Water Uptake)
Target Compound DataTGSH-based cross-linked polyethersulfone (59% reduction in swell ratio and water uptake)
Comparator Or BaselineUn-cross-linked BPS-based or baseline linear polymers (high swelling and mechanical degradation)
Quantified Difference59% reduction in swell ratio; 31% increase in tensile strength
ConditionsAnion exchange membrane formulation under electrochemical load and hydration

Allows manufacturers to produce highly durable fuel cell membranes that resist physical degradation and swelling, reducing long-term failure rates.

Plasticizer Resistance and Recording Density in Thermal Paper

In the formulation of high-durability thermal recording media, the developer must resist image degradation caused by plasticizers (e.g., from PVC packaging) while maintaining print sensitivity. While alternative developers like 4,4'-bis(3-tosylureido)diphenylmethane offer plasticizer resistance, they suffer from low recording sensitivity [1]. TGSH overcomes this trade-off; when utilized at 0.3 to 5.0 parts by mass per 1.0 part of leuco dye, it quantitatively increases both recording sensitivity and maximum recording density while fully maintaining the plasticizer and oil resistance of the printed area compared to benchmark alternatives [1]. This specific performance profile dictates its procurement for premium labels and fax papers.

Evidence DimensionThermal Recording Performance
Target Compound DataTGSH (High recording density + high plasticizer resistance)
Comparator Or Baseline4,4'-bis(3-tosylureido)diphenylmethane (High plasticizer resistance but low recording sensitivity)
Quantified DifferenceSimultaneous optimization of sensitivity and resistance without the performance trade-off of benchmark alternatives
ConditionsThermal paper coating formulation (0.3–5.0 parts developer per 1.0 part leuco dye)

Enables the production of premium thermal labels that remain legible after exposure to packaging films and oils without requiring excessive thermal printhead energy.

Thermal and Alkaline Stability in High-Performance Resins

For advanced electronic and electrochemical applications, the polymer backbone must withstand extreme temperatures and harsh chemical environments. TGSH provides a distinct structural advantage over Diallyl Bisphenol A (DABPA) due to its sulfone bridge. Studies synthesizing self-crosslinked poly(aryl ether sulfone)s demonstrate that TGSH-based polymers (SPES) maintain structural integrity at higher degradation temperatures (up to 700°C under nitrogen) and exhibit greater alkaline stability in 1M NaOH solutions compared to DABPA-based polymers (APES), which are more susceptible to oxidative and chemical attack at the isopropylidene linkage [1]. This structural rigidity also translates to lower dielectric loss tangents when incorporated into cyanate ester resins for printed wiring boards [2].

Evidence DimensionThermal and Chemical Backbone Stability
Target Compound DataTGSH-based polymers (Sulfone bridge: high thermal/alkaline stability)
Comparator Or BaselineDABPA-based polymers (Isopropylidene bridge: lower oxidative/alkaline stability)
Quantified DifferenceSuperior retention of mechanical and chemical properties under high-temperature and highly alkaline (1M NaOH) conditions
ConditionsPolymer backbone stability testing in alkaline anion exchange membrane and high-temperature resin applications

Crucial for procuring precursors for materials deployed in harsh environments, such as alkaline fuel cells or high-frequency 5G circuit boards.

Premium Thermal Recording Labels and Receipts

TGSH is the developer of choice for manufacturing high-end thermal paper products that require strict resistance to plasticizers, oils, and environmental degradation. Its unique steric profile ensures that the printed image remains stable even when in prolonged contact with PVC packaging films or adhesives, while maintaining high thermal printhead sensitivity [1].

Alkaline Anion Exchange Membranes (AEMs) for Fuel Cells

In the renewable energy sector, TGSH is utilized as a critical monomer for synthesizing cross-linkable polyethersulfones. The allyl groups allow for post-casting UV or thermal cross-linking, which drastically reduces membrane swelling and water uptake, thereby extending the operational lifespan of the fuel cell under harsh alkaline conditions [2].

Low-Dielectric Cyanate Ester Resins for Printed Wiring Boards

For advanced electronics, particularly in high-frequency 5G communications, TGSH is incorporated into cyanate ester and epoxy resin formulations. Its high melting point and rigid sulfone structure contribute to a high cross-linking density upon curing, which improves the glass transition temperature, chemical resistance, and lowers the dielectric loss tangent of the final printed wiring board [3].

Physical Description

DryPowde

XLogP3

4.1

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

41481-66-7

Wikipedia

4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]

General Manufacturing Information

Paper manufacturing
Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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